molecular formula C13H9FN2O B12434964 N-(2-fluorophenyl)-1,3-benzoxazol-2-amine

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine

Cat. No.: B12434964
M. Wt: 228.22 g/mol
InChI Key: GTQPALXDPCVVNX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide
  • 3-chloro-N-(2-fluorophenyl)benzamide

Uniqueness

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the benzoxazole ring and the fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H9FN2O/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16)

InChI Key

GTQPALXDPCVVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC=C3F

solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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